4-苯基烟酸

概述

描述

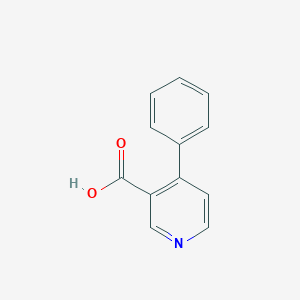

4-Phenylnicotinic acid is a chemical compound with the molecular formula C₁₂H₉NO₂. It is a derivative of nicotinic acid, where a phenyl group is attached to the fourth position of the pyridine ring.

科学研究应用

Medicinal Chemistry

4-PNA has shown promise in several therapeutic areas:

- Anticancer Activity : Research indicates that 4-PNA exhibits selective cytotoxic effects against various cancer cell lines. It potentially induces apoptosis by targeting specific signaling pathways involved in cell proliferation.

- Anti-inflammatory Properties : The compound has been studied for its ability to modulate inflammatory responses, making it a candidate for treating conditions like arthritis and other inflammatory diseases.

- Neuroprotective Effects : Some studies suggest that derivatives of 4-PNA may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative disorders.

Biological Research

- Enzyme Inhibition : 4-PNA has been investigated for its role as an inhibitor of certain enzymes, such as carbonic anhydrase III. This inhibition could have implications for understanding metabolic processes and developing therapeutic agents .

- Receptor Binding Studies : The compound's interaction with nicotinic acetylcholine receptors has been explored, contributing to insights into synaptic transmission and potential treatments for neurological disorders .

Material Science

The unique chemical properties of 4-PNA allow it to be utilized as a building block in the synthesis of novel materials. Its derivatives can be engineered to create polymers or other materials with specific functionalities, such as enhanced electrical conductivity or improved mechanical strength.

Case Study 1: Anticancer Activity

A study conducted on various human cancer cell lines demonstrated that 4-PNA significantly inhibited cell growth in a dose-dependent manner. The mechanism was linked to the induction of apoptosis and the downregulation of anti-apoptotic proteins .

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation, administration of 4-PNA resulted in reduced levels of pro-inflammatory cytokines and improved clinical scores in animal models. This suggests its potential utility as an anti-inflammatory agent .

Current State of Research

Ongoing research continues to explore the multifaceted applications of 4-PNA. Investigations are focused on:

- Developing more potent analogs with enhanced biological activity.

- Conducting detailed studies on the pharmacokinetics and toxicity profiles.

- Exploring synergistic effects when combined with other therapeutic agents.

Limitations and Future Directions

Despite its promising applications, several limitations exist:

- Toxicity Concerns : Preliminary studies indicate moderate toxicity in animal models, necessitating further investigation into safety profiles before clinical application .

- Need for Clinical Trials : There is a critical need for well-designed clinical trials to establish efficacy and safety in humans.

Future research directions include:

- Detailed mechanistic studies to elucidate the action pathways.

- Exploration of combination therapies using 4-PNA.

- Development of targeted delivery systems to enhance therapeutic efficacy.

作用机制

Target of Action

4-Phenylnicotinic acid is a derivative of nicotinic acid, also known as niacin . Niacin is a valuable agent for therapy to modify high LDL-C as well as low HDL-C, high lipoprotein a, and hypertriglyceridemia . .

Mode of Action

Nicotinic acid and its derivatives are known to have lipid-modifying effects, including effects aimed at attenuating the risks associated with low high-density lipoprotein cholesterol (HDL-C), high low-density lipoprotein cholesterol (LDL-C), high lipoprotein a, and hypertriglyceridemia .

Biochemical Pathways

Phenolic compounds, which include nicotinic acid derivatives, are known to be involved in various biochemical pathways . They are secondary metabolites of plants and constitute an important group, i.e., phenylpropanoids .

Pharmacokinetics

Pharmacokinetics is the process by which drugs are absorbed, distributed, metabolized, and eliminated by the body . These principles dictate drug dose and dosing interval, and understanding them will aid the clinician in medication selection, dosing, and appropriate monitoring .

Result of Action

Nicotinic acid and its derivatives are known to have lipid-modifying effects .

Action Environment

It is known that environmental factors can influence the action of many drugs . These factors can include the physiological responses to surgery, critical illness, and subsequent resuscitation, which can alter both pharmacokinetics (PK) and pharmacodynamics (PD) .

生化分析

Biochemical Properties

4-Phenylnicotinic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as phenylalanine ammonia-lyase and cinnamate 4-hydroxylase, which are involved in the phenylpropanoid pathway . These interactions are crucial for the synthesis of various secondary metabolites, including flavonoids and phenolic acids. The nature of these interactions involves the binding of 4-Phenylnicotinic acid to the active sites of these enzymes, thereby influencing their catalytic activities.

Cellular Effects

4-Phenylnicotinic acid exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Phenylnicotinic acid can modulate the activity of nuclear factor-kappa B (NF-kB) and other transcription factors, leading to changes in gene expression . Additionally, it affects cellular metabolism by altering the levels of key metabolites and influencing metabolic fluxes.

Molecular Mechanism

The molecular mechanism of action of 4-Phenylnicotinic acid involves its binding interactions with specific biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the biochemical reaction. For example, 4-Phenylnicotinic acid has been shown to inhibit the activity of cyclooxygenase 2 (COX-2) and cytokines, thereby modulating inflammatory responses . Furthermore, it can influence gene expression by interacting with transcription factors and altering their binding to DNA.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Phenylnicotinic acid can change over time due to its stability and degradation. Studies have shown that 4-Phenylnicotinic acid remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to 4-Phenylnicotinic acid in in vitro and in vivo studies has revealed its potential to cause alterations in cellular function, including changes in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of 4-Phenylnicotinic acid vary with different dosages in animal models. At low doses, it has been observed to have beneficial effects, such as anti-inflammatory and antioxidant properties. At high doses, 4-Phenylnicotinic acid can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, indicating the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

4-Phenylnicotinic acid is involved in several metabolic pathways, including the phenylpropanoid pathway. It interacts with enzymes such as phenylalanine ammonia-lyase and cinnamate 4-hydroxylase, which are key players in the biosynthesis of phenolic compounds . These interactions can affect the levels of metabolites and influence metabolic fluxes, thereby impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of 4-Phenylnicotinic acid within cells and tissues involve specific transporters and binding proteins. It has been shown to interact with membrane transporters that facilitate its uptake and distribution across cellular compartments . Additionally, binding proteins can influence its localization and accumulation within specific tissues, affecting its biochemical activity.

Subcellular Localization

4-Phenylnicotinic acid exhibits specific subcellular localization patterns, which can affect its activity and function. It has been observed to localize to the endoplasmic reticulum and cytosol, where it interacts with enzymes involved in the phenylpropanoid pathway . Targeting signals and post-translational modifications play a role in directing 4-Phenylnicotinic acid to these compartments, thereby influencing its biochemical interactions and effects.

准备方法

The synthesis of 4-Phenylnicotinic acid can be achieved through several methods. One common synthetic route involves the reaction of 4-bromonicotinic acid with phenylboronic acid in the presence of a palladium catalyst. The reaction is typically carried out under Suzuki coupling conditions, which include the use of a base such as potassium carbonate and a solvent like dimethylformamide.

化学反应分析

4-Phenylnicotinic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones under specific conditions.

Reduction: It can be reduced to form 4-phenylnicotinamide using reducing agents like lithium aluminum hydride.

Substitution: The carboxylic acid group can be substituted with other functional groups through reactions with appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like potassium carbonate . The major products formed depend on the specific reaction conditions and reagents used.

相似化合物的比较

4-Phenylnicotinic acid can be compared with other nicotinic acid derivatives, such as:

Nicotinic acid: The parent compound, which is essential for human health and has well-documented biological activities.

Isonicotinic acid: Another derivative with a different substitution pattern on the pyridine ring.

3-Phenylnicotinic acid: Similar to 4-Phenylnicotinic acid but with the phenyl group attached to the third position of the pyridine ring.

生物活性

4-Phenylnicotinic acid (4-PNA) is a derivative of nicotinic acid, notable for its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

Synthesis of 4-Phenylnicotinic Acid

4-PNA can be synthesized through various methods, typically involving the reaction of nicotinic acid with phenyl-containing reagents. The synthesis process often includes the use of organolithium reagents, such as phenyllithium, to introduce the phenyl group at the 4-position of the nicotinic acid structure. This method has been documented to yield high-purity products suitable for biological testing .

Biological Activities

The biological activities of 4-PNA are multifaceted, encompassing antioxidant, anti-inflammatory, and cytotoxic properties. Below is a summary of key findings from recent studies.

Antioxidant Activity

Research indicates that 4-PNA exhibits significant antioxidant properties. In a comparative study, it was shown to enhance superoxide dismutase (SOD) activity, which is crucial for mitigating oxidative stress in cells. This antioxidant effect is comparable to that of ascorbic acid .

Cytotoxic Effects

4-PNA has demonstrated promising cytotoxic effects against various cancer cell lines. For instance, it was found to reduce cell viability in HCT-15 colon cancer cells significantly. The compound's half-maximal inhibitory concentration (IC50) values suggest strong selective cytotoxicity, making it a potential candidate for cancer therapy .

Table 1: Cytotoxicity of 4-Phenylnicotinic Acid Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HCT-15 | 0.068 |

| HT-29 | 0.179 |

| Jurkat | 0.372 |

Anti-inflammatory Properties

In addition to its antioxidant and cytotoxic activities, 4-PNA has been shown to modulate inflammatory responses. Studies reveal that it can inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor kappa B (NF-κB), a key regulator in inflammatory processes .

The mechanisms underlying the biological activities of 4-PNA are complex and involve several pathways:

- Antioxidant Mechanism : By enhancing SOD levels, 4-PNA reduces reactive oxygen species (ROS) in cells, thereby protecting cellular components from oxidative damage .

- Cytotoxic Mechanism : The induction of apoptosis in cancer cells is facilitated through caspase activation pathways. For example, increased levels of caspase-3 were observed following treatment with 4-PNA, indicating its role in promoting programmed cell death .

- Anti-inflammatory Mechanism : The compound's ability to downregulate NF-κB reduces inflammation by inhibiting the transcription of genes involved in inflammatory responses .

Case Studies and Clinical Implications

Several case studies have highlighted the potential therapeutic applications of 4-PNA:

- Cancer Treatment : A study focusing on the effects of 4-PNA on colorectal cancer cells demonstrated significant reductions in tumor cell viability and suggested its use as an adjunct therapy in cancer treatment protocols .

- Neuroprotection : Another investigation indicated that nicotinic acid derivatives could protect neuronal cells from apoptosis induced by oxidative stress, suggesting a role for 4-PNA in neurodegenerative disease management .

属性

IUPAC Name |

4-phenylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-12(15)11-8-13-7-6-10(11)9-4-2-1-3-5-9/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFLWFBUKXQGIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376587 | |

| Record name | 4-PHENYLNICOTINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103863-14-5 | |

| Record name | 4-Phenyl-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103863-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-PHENYLNICOTINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。